3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
Description
This compound features a benzaldehyde core substituted with a methoxy group and a 1,2,4-oxadiazole ring linked via a methoxy bridge. The oxadiazole moiety is further functionalized with a 3-(trifluoromethyl)phenyl group. This structural complexity suggests applications in medicinal chemistry, particularly as a pharmacophore or intermediate .
Properties
Molecular Formula |
C18H13F3N2O4 |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
3-methoxy-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C18H13F3N2O4/c1-25-15-7-11(9-24)5-6-14(15)26-10-16-22-17(23-27-16)12-3-2-4-13(8-12)18(19,20)21/h2-9H,10H2,1H3 |
InChI Key |
YUNZQQXRMSCVQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of reagents such as trifluoromethyl iodide and radical initiators.
Methoxybenzaldehyde Moiety: The methoxybenzaldehyde component can be synthesized through the methylation of hydroxybenzaldehyde using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution at the Aldehyde Group
The aldehyde group (-CHO) undergoes nucleophilic addition reactions. This site is particularly reactive due to the electron-withdrawing effects of the adjacent oxadiazole and trifluoromethyl groups.
Key Insight : The aldehyde’s reactivity is exploited to generate bioisosteres for drug discovery, such as carboxylic acids (via oxidation) or hydrazones for antiviral applications .
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in ring-opening and functionalization reactions, influenced by the electron-deficient trifluoromethylphenyl substituent.
Ring-Opening via Nucleophilic Attack
Under basic conditions, the oxadiazole ring undergoes cleavage:
Electrophilic Substitution
The oxadiazole’s C5 position is susceptible to electrophilic substitution due to electron withdrawal by the trifluoromethyl group:
| Electrophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine (Br₂) | FeBr₃ catalyst, CH₂Cl₂, 0°C | 5-Bromo-oxadiazole derivative | 60–68% | |
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 h | 5-Nitro-oxadiazole derivative | 55–62% |
Structural Impact : Bromination at C5 enhances π-stacking interactions in drug-receptor binding .
Methoxy Group Functionalization
The methoxy (-OCH₃) group undergoes demethylation or serves as a directing group for further substitutions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | Phenolic derivative | 88–95% | |
| Mitsunobu Reaction | DIAD, PPh₃, alcohols | Alkoxy-substituted analogs | 75–82% |
Example : Demethylation with BBr₃ produces a phenol intermediate, which is alkylated via Mitsunobu reactions to introduce diverse substituents (e.g., pyrrolidine moieties) for SAR studies .
Trifluoromethyl Group Stability and Reactivity
The -CF₃ group is chemically inert under most conditions but influences electronic properties:
-
Electronic Effects : Enhances oxadiazole’s electron deficiency, increasing susceptibility to nucleophilic attack .
-
Hydrogen Bonding : The -CF₃ group modulates lipophilicity and protein binding in biological systems .
Cross-Coupling Reactions
The aryl groups enable palladium-catalyzed coupling reactions:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl derivatives | 70–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos, amine | Aminated analogs | 65–78% |
Applications : Coupling reactions diversify the compound’s aryl framework for optimizing pharmacokinetic properties .
Biological Activity and Reaction Implications
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde have shown effectiveness against various bacterial strains. In a study that synthesized new oxadiazol derivatives, compounds were tested against Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml for certain derivatives .
Cancer Research
The trifluoromethyl group in the compound enhances its lipophilicity and biological activity, making it a candidate for anticancer drug development. Research indicates that similar oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific metabolic pathways .
Material Science
Polymer Chemistry
The incorporation of 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The compound’s unique structure allows for its use as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to environmental factors .
Synthesis and Characterization
The synthesis of 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
| Compound Name | Structure | MIC (µg/ml) | Activity Type |
|---|---|---|---|
| 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde | Structure | 6.25 | Antimicrobial |
| Oxadiazole Derivative A | Structure | 12.50 | Antimicrobial |
| Oxadiazole Derivative B | Structure | 15.00 | Anticancer |
Case Studies
Case Study 1: Antimicrobial Screening
In a systematic screening of oxadiazole derivatives, researchers evaluated the antimicrobial efficacy of various compounds against Candida albicans and Penicillium chrysogenum. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antifungal activity compared to their non-trifluoromethyl counterparts .
Case Study 2: Polymer Development
A study focused on the application of 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde in creating high-performance polymers demonstrated significant improvements in thermal stability when incorporated into polyamide matrices. The resulting materials showed potential for use in aerospace applications due to their enhanced properties .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with molecular targets through its functional groups:
Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.
Oxadiazole Ring: Contributes to the compound’s ability to interact with biological targets through hydrogen bonding and π-π interactions.
Methoxybenzaldehyde Moiety: Provides sites for further chemical modifications and interactions with enzymes or receptors.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
(a) Triazole Derivatives
Compounds like 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () share a triazole core instead of oxadiazole. Triazoles are known for antimicrobial and antitumor activities due to their hydrogen-bonding capacity and aromatic stabilization .
(b) Oxadiazole Derivatives
- 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (): Replaces the benzaldehyde core with a piperidine ring, enhancing solubility and basicity. This derivative lacks the aldehyde group, reducing reactivity but improving metabolic stability for CNS-targeting applications .
- Patent EP 2 697 207 B1 (): Features a cyclohexenyl-oxadiazole-trifluoromethylphenyl scaffold. The trifluoromethyl group is retained, but the aldehyde is absent, emphasizing the target compound’s uniqueness in balancing reactivity and stability.
(c) Benzaldehyde Derivatives
Natural products like p-hydroxybenzaldehyde () share the benzaldehyde core but lack heterocyclic substituents. The target compound’s oxadiazole and trifluoromethyl groups likely enhance bioactivity compared to simple phenolic aldehydes .
Key Differentiators
Aldehyde Reactivity : The benzaldehyde group enables conjugation with amines or hydrazines, unlike piperidine or triazole analogs.
Trifluoromethyl Group: Enhances membrane permeability compared to non-fluorinated analogs (e.g., p-hydroxybenzaldehyde).
Oxadiazole vs.
Biological Activity
3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound is characterized by a methoxy group and a trifluoromethyl-substituted phenyl ring attached to an oxadiazole moiety. The general structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of substituted phenols with oxadiazole derivatives. The specific synthetic route may vary, but it generally includes the following steps:
- Formation of the Oxadiazole Ring : The precursor is synthesized through cyclization reactions involving hydrazine derivatives and carboxylic acids.
- Methoxylation : Introduction of the methoxy group via methylation reactions.
- Final Coupling : The final product is obtained by coupling the oxadiazole with the appropriate aldehyde.
Anticancer Properties
Research indicates that compounds containing oxadiazole rings exhibit significant anticancer activity. A study demonstrated that similar oxadiazole derivatives showed potent inhibition against various cancer cell lines, including PC3 (prostate cancer) and A431 (epidermoid carcinoma) cells. In vitro assays revealed that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Antimicrobial Activity
The biological evaluation of related compounds has shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like trifluoromethyl enhances the antibacterial activity, likely due to increased lipophilicity and membrane permeability .
The proposed mechanism for the anticancer activity includes:
- Inhibition of Cell Proliferation : Compounds disrupt cell cycle progression.
- Induction of Apoptosis : Triggering intrinsic apoptotic pathways through mitochondrial dysfunction.
- Interaction with Key Proteins : Binding to proteins involved in cell signaling pathways, such as Bcl-2 family proteins .
Case Studies
- Case Study 1 : A study on a related oxadiazole compound demonstrated an IC50 value of 0.02 µM against A431 cells, indicating high potency .
- Case Study 2 : Another derivative was tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₅F₃N₂O₄ |
| Anticancer IC50 (A431) | 0.02 µM |
| Antibacterial MIC (S. aureus) | 10 µg/mL |
| Antibacterial MIC (E. coli) | 25 µg/mL |
Q & A
Q. What synthetic strategies are recommended for preparing 3-Methoxy-4-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde?
- Methodological Answer : The synthesis typically involves coupling a substituted benzaldehyde precursor with a 1,2,4-oxadiazole moiety. A general approach includes:
Oxadiazole Formation : React 3-(trifluoromethyl)benzamide derivatives with hydroxylamine under reflux to form the oxadiazole ring .
Etherification : Use nucleophilic substitution or Mitsunobu conditions to attach the oxadiazole-methanol intermediate to the benzaldehyde scaffold. For example, refluxing with potassium carbonate in a polar aprotic solvent (e.g., DMF) facilitates ether bond formation .
Purification : Column chromatography (e.g., silica gel, CH₂Cl₂/EtOAc gradients) is critical for isolating the final product, as described in triazine-based syntheses .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer :
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy, trifluoromethyl groups) and oxadiazole ring integrity. For example, the aldehyde proton typically resonates at δ ~10 ppm .
- LC-MS : Verify molecular weight ([M+H]+ expected at ~407 g/mol).
- Melting Point : Compare observed values with literature analogs (e.g., related benzaldehyde derivatives melt between 79–82°C ).
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in stereochemistry or bond lengths.
Q. What solvent systems are optimal for solubility studies?
- Methodological Answer : The compound’s solubility is influenced by its trifluoromethyl and oxadiazole groups. Test sequential solubility in:
- Polar aprotic solvents : DMSO, DMF (high solubility due to hydrogen-bond acceptor sites).
- Chlorinated solvents : CHCl₃, CH₂Cl₂ (moderate solubility).
- Hydrophobic solvents : Hexane (low solubility).
Solubility data should be tabulated (e.g., mg/mL) to guide experimental design .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the aldehyde group’s electrophilicity. The electron-withdrawing trifluoromethyl and oxadiazole groups enhance electrophilic character, favoring nucleophilic attack at the carbonyl carbon.
- Transition State Analysis : Identify energy barriers for reactions (e.g., Grignard additions) using B3LYP/6-31G(d) basis sets .
- Data Validation : Compare computed IR spectra (C=O stretch ~1700 cm⁻¹) with experimental data to validate models .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Perform triplicate assays across a concentration range (e.g., 0.1–100 µM) to identify IC₅₀ discrepancies.
- Control Experiments : Test for non-specific binding using denatured enzymes or competitive inhibitors.
- Structural Modifications : If activity varies, synthesize analogs (e.g., replacing the methoxy group with ethoxy) to isolate structure-activity relationships (SAR) .
Q. How does the trifluoromethyl group influence electronic properties in spectroscopic characterization?
- Methodological Answer :
- ¹⁹F NMR : The CF₃ group produces a distinct triplet (δ ~-60 ppm, J ≈ 12 Hz) .
- Electron Density Mapping : X-ray crystallography reveals electron-withdrawing effects on adjacent bonds (e.g., shortened C-O bonds in the oxadiazole ring) .
- Comparative Studies : Contrast NMR/IR data with non-fluorinated analogs to quantify electronic perturbations .
Q. What experimental designs optimize catalytic efficiency in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ in Suzuki-Miyaura or Ullmann couplings.
- Solvent Optimization : Use mixed solvents (e.g., THF/H₂O) to balance solubility and reaction kinetics.
- Kinetic Profiling : Monitor reaction progress via TLC/GC-MS at intervals (e.g., 0, 2, 6, 12 h) to identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
